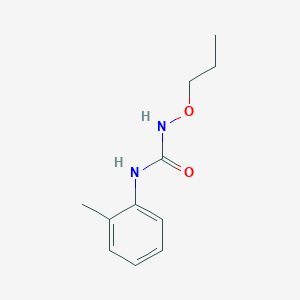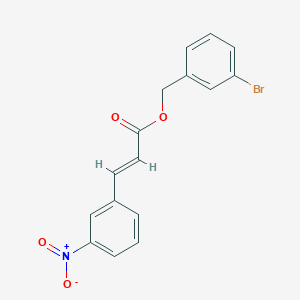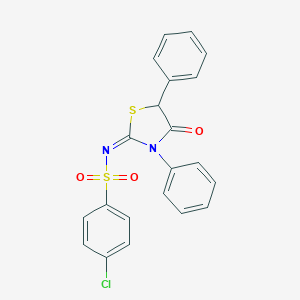![molecular formula C19H21N5O2S2 B241491 2-(4-ethyl-1-piperazinyl)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241491.png)
2-(4-ethyl-1-piperazinyl)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethyl-1-piperazinyl)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound is also known as ETP-46464 and has shown promising results in pre-clinical studies as an anti-cancer agent.
Mécanisme D'action
The mechanism of action of ETP-46464 involves the inhibition of BCL-2, which is a key regulator of apoptosis. BCL-2 is overexpressed in many cancer cells, leading to their survival and resistance to chemotherapy. ETP-46464 binds to BCL-2 and prevents its interaction with other proteins involved in apoptosis. This leads to the activation of caspases, which are enzymes that promote cell death.
Biochemical and Physiological Effects:
ETP-46464 has been shown to have a potent anti-cancer effect in pre-clinical studies. It has also been shown to have low toxicity in normal cells, making it a promising therapeutic agent. ETP-46464 has been shown to induce apoptosis in cancer cells, leading to their destruction. It has also been shown to inhibit the growth and metastasis of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ETP-46464 is its potent anti-cancer effect and low toxicity in normal cells. This makes it a promising therapeutic agent for the treatment of various cancers. However, the synthesis of ETP-46464 is complex and requires the use of specialized equipment and reagents. This can make it difficult to produce large quantities of the compound for clinical trials.
Orientations Futures
There are several future directions for the study of ETP-46464. One potential direction is to study the efficacy of ETP-46464 in combination with other anti-cancer agents. This could lead to the development of more effective cancer treatments. Another direction is to study the pharmacokinetics and pharmacodynamics of ETP-46464 in animal models and humans. This could provide valuable information for the development of clinical trials. Additionally, the development of more efficient synthesis methods for ETP-46464 could lead to its commercial production and availability for clinical use.
Méthodes De Synthèse
The synthesis of ETP-46464 involves the reaction of 2-(4-ethyl-1-piperazinyl)-3-aminomethyl-4H-pyrido[1,2-a]pyrimidin-4-one with 3-methyl-4-oxo-2-thioxo-1,3-thiazolidine-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain pure ETP-46464.
Applications De Recherche Scientifique
ETP-46464 has been extensively studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. ETP-46464 works by inhibiting the activity of a protein called BCL-2, which is involved in the regulation of cell death. By inhibiting BCL-2, ETP-46464 induces apoptosis (cell death) in cancer cells, leading to their destruction.
Propriétés
Nom du produit |
2-(4-ethyl-1-piperazinyl)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one |
|---|---|
Formule moléculaire |
C19H21N5O2S2 |
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H21N5O2S2/c1-3-22-8-10-23(11-9-22)16-13(12-14-18(26)21(2)19(27)28-14)17(25)24-7-5-4-6-15(24)20-16/h4-7,12H,3,8-11H2,1-2H3/b14-12- |
Clé InChI |
GOMBAWOUKDCUPN-OWBHPGMISA-N |
SMILES isomérique |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)C |
SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)C |
SMILES canonique |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)C |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N-{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B241408.png)

![1-(3,4-Dichlorophenyl)-7-fluoro-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241414.png)
![2-[3-(Dimethylamino)propyl]-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241415.png)
![1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241418.png)
![Methyl 4-{7-chloro-2-[3-(dimethylamino)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B241419.png)

![4-{[(3,4-Dimethoxyphenyl)carbonyl]amino}butanoic acid](/img/structure/B241422.png)
![2-{(3Z)-3-[2-(naphthalen-1-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B241425.png)

![Ethyl 2-[2-(4-isopropoxy-3-methoxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241431.png)
methanone](/img/structure/B241437.png)
![Methyl 4,7,7-trimethyl-3-[(trichloroacetyl)oxy]bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B241438.png)
![4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B241440.png)